7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
Description
7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific research applications.
Properties
IUPAC Name |
7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-12(9-13-3-5-14(27-2)6-4-13)10-22-19(26)16-7-8-21-18-15(17(20)25)11-23-24(16)18/h3-8,11-12H,9-10H2,1-2H3,(H2,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJOPTHPIABKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CNC(=O)C2=CC=NC3=C(C=NN23)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the electrophilic compound .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidine derivatives often involve optimized conditions to maximize yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of various pyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase and secreted aspartic protease from Candida albicans by binding to their active sites . This binding disrupts the normal function of these enzymes, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- 5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 7-phenylpyrazolo[1,5-a]pyrimidine
- 7-amino-6-cyano-2-((4-methoxyphenyl)amino)-N-phenyl-5-(aryl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-N-[3-(4-methoxyphenyl)-2-methylpropyl]pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
